Methyl 5-(tert-butoxycarbonyl(methyl)amino)thiophene-2-carboxylate
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Overview
Description
Methyl 5-(tert-butoxycarbonyl(methyl)amino)thiophene-2-carboxylate: is a chemical compound with the molecular formula C12H17NO4S and a molecular weight of 271.34 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a methyl ester group and a tert-butoxycarbonyl-protected methylamino group. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(tert-butoxycarbonyl(methyl)amino)thiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a cyanoacetic acid derivative in the presence of sulfur.
Introduction of the Methyl Ester Group: The methyl ester group can be introduced via esterification of the carboxylic acid group on the thiophene ring using methanol and an acid catalyst.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine to form the tert-butoxycarbonyl-protected amino group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where the Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acidic conditions (e.g., trifluoroacetic acid) for deprotection.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Free amines.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential use in drug discovery and development.
- Utilized in the synthesis of pharmaceutical compounds with therapeutic properties.
Industry:
- Applied in the production of specialty chemicals and advanced materials.
- Used in the development of novel catalysts and reagents for industrial processes.
Mechanism of Action
The mechanism of action of Methyl 5-(tert-butoxycarbonyl(methyl)amino)thiophene-2-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function and activity.
Comparison with Similar Compounds
Methyl 5-(tert-butoxycarbonylamino)thiophene-2-carboxylate: Similar structure but lacks the methyl group on the amino substituent.
Methyl 5-(methylamino)thiophene-2-carboxylate: Similar structure but lacks the tert-butoxycarbonyl protecting group.
Methyl 5-(tert-butoxycarbonyl(methyl)amino)benzoate: Similar structure but with a benzene ring instead of a thiophene ring.
Uniqueness: Methyl 5-(tert-butoxycarbonyl(methyl)amino)thiophene-2-carboxylate is unique due to the combination of its thiophene ring, methyl ester group, and tert-butoxycarbonyl-protected methylamino group. This unique structure imparts specific reactivity and properties that make it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
methyl 5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-12(2,3)17-11(15)13(4)9-7-6-8(18-9)10(14)16-5/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKQHHLHGDCHQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=C(S1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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